3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopentyl ring, a phenylsulfonyl group, and a propanamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the phenylsulfonyl group. Common synthetic routes include:
Cyclopentyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Phenylsulfonyl Group Introduction: The phenylsulfonyl group is often introduced via sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base.
Amide Bond Formation: The final step involves coupling the cyclopentyl and phenylsulfonyl intermediates with a propanamide precursor using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-((1-hydroxycyclohexyl)methyl)-3-(phenylsulfonyl)propanamide: Similar structure with a cyclohexyl ring instead of a cyclopentyl ring.
N-((1-hydroxycyclopentyl)methyl)-3-(phenylsulfonyl)butanamide: Similar structure with a butanamide moiety instead of a propanamide moiety.
Uniqueness
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide is unique due to its specific combination of a cyclopentyl ring, phenylsulfonyl group, and propanamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-14(16-12-15(18)9-4-5-10-15)8-11-21(19,20)13-6-2-1-3-7-13/h1-3,6-7,18H,4-5,8-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOGRIUVCDMVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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